molecular formula C24H14I2N2O2 B11543516 2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11543516
M. Wt: 616.2 g/mol
InChI Key: XQVFYBAPSAHODE-UHFFFAOYSA-N
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Description

2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenol group substituted with two iodine atoms at positions 2 and 4, and an imine linkage connecting a naphthalen-2-yl group and a benzoxazole moiety. The presence of iodine atoms and the extended conjugated system contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by condensing 2-aminophenol with 2-naphthaldehyde under acidic conditions to form the benzoxazole ring.

    Iodination: The phenol group is then iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide to introduce iodine atoms at positions 2 and 4.

    Imine Formation: The final step involves the condensation of the iodinated phenol with 2-(naphthalen-2-yl)-1,3-benzoxazole-5-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated systems for precise reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like thiols, amines, or cyanides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Thiols, amines, cyanides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Amines and related reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.

    Biology: Investigated for its potential as a fluorescent probe due to its extended conjugated system and potential interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The imine linkage and phenol group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-diiodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol: Similar structure but with different substitution patterns on the benzoxazole ring.

    2,4-diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol: Contains a triazole ring instead of a benzoxazole ring.

Properties

Molecular Formula

C24H14I2N2O2

Molecular Weight

616.2 g/mol

IUPAC Name

2,4-diiodo-6-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C24H14I2N2O2/c25-18-10-17(23(29)20(26)11-18)13-27-19-7-8-22-21(12-19)28-24(30-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-13,29H

InChI Key

XQVFYBAPSAHODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)I)I)O

Origin of Product

United States

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